3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
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Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a complex organic compound that captures the interest of researchers due to its unique structure and potential applications in various fields. It is known for its role in medicinal chemistry, particularly for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide involves multiple synthetic steps. The synthesis typically begins with the construction of the quinazolinone core, followed by the introduction of the oxadiazole moiety and subsequent coupling with the propanamide chain. Reagents such as acyl chlorides, hydrazines, and various catalysts are commonly used under controlled conditions to achieve the desired product.
Industrial Production Methods: : Industrial production of this compound may involve the use of continuous flow reactors to enhance yield and efficiency. Techniques such as high-pressure liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: : 3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reactions are typically carried out under inert atmospheres and at specific temperature ranges to ensure selectivity.
Major Products: : The major products of these reactions depend on the conditions applied. For example, oxidation might yield quinazoline derivatives, while reduction could lead to the formation of amino alcohols or other reduced species.
Scientific Research Applications
The compound finds applications in multiple research domains:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, offering pathways for creating libraries of compounds for screening in drug discovery.
Biology: : Researchers are investigating its potential as an inhibitor for various enzymes and biological pathways, which could be pivotal in treating diseases.
Medicine: : Preliminary studies suggest its efficacy in treating conditions like cancer, due to its ability to interfere with cellular proliferation mechanisms.
Mechanism of Action
Mechanism: : The mechanism of action for 3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide primarily involves the inhibition of specific enzymes or signaling pathways. This inhibition can prevent the progression of various diseases by targeting the molecular structures involved in disease mechanisms.
Molecular Targets and Pathways: : Specific targets might include kinases, proteases, or other enzymes critical for disease progression. The exact pathways are still under investigation, but the compound's interaction with these targets shows promising therapeutic potential.
Comparison with Similar Compounds
Uniqueness: : Compared to similar compounds, 3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide features a unique combination of the quinazolinone and oxadiazole rings, offering distinctive chemical properties.
List of Similar Compounds
4-oxoquinazoline derivatives
1,2,4-oxadiazole compounds
Other quinazolinone-based molecules with therapeutic potential.
Its unique structure provides advantages in binding affinity and selectivity towards specific biological targets, making it a compound of significant interest for further development.
That's a deep dive for you! Curious about something else specific within any of these sections?
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-16(5-8-24-12-21-15-4-2-1-3-14(15)19(24)26)20-11-17-22-18(23-28-17)13-6-9-27-10-7-13/h1-4,12-13H,5-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZCEVYJLWXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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